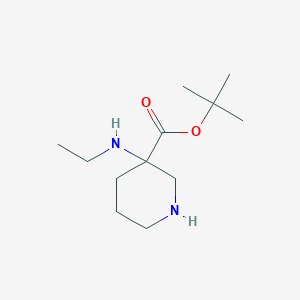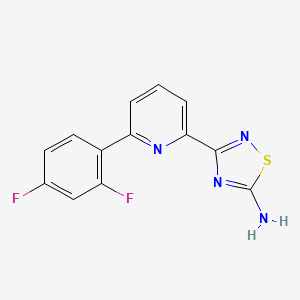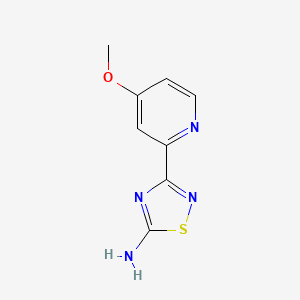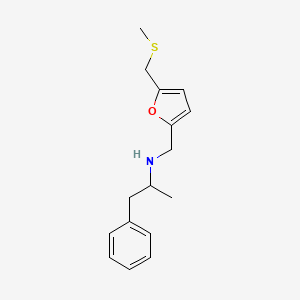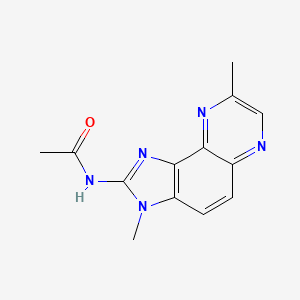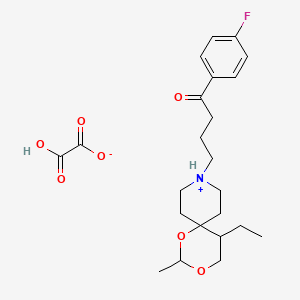
Methylcarbamoyloxyethyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarbamoyloxyethyl acrylate is a chemical compound that belongs to the family of acrylates. Acrylates are widely used in the production of polymers and copolymers due to their ability to undergo polymerization. This compound is particularly notable for its applications in various industrial and scientific fields, including coatings, adhesives, and biomedical materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylcarbamoyloxyethyl acrylate can be synthesized through a non-isocyanate pathway. One common method involves the reaction of methacrylic acid with a urethane methacrylate monomer, specifically 2-((methylcarbamoyl)oxy)ethyl methacrylate. This reaction is typically carried out in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .
Industrial Production Methods
Industrial production of this compound often involves the use of bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin. This approach is part of a broader trend towards sustainable and environmentally friendly production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methylcarbamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: This is the most common reaction, where the compound forms polymers through radical polymerization.
Copolymerization: It can be copolymerized with other monomers such as methacrylic acid and butyl acrylate to form latexes.
Common Reagents and Conditions
Radical Initiators: These are commonly used to initiate the polymerization process.
Major Products Formed
The major products formed from the polymerization of this compound are latexes with enhanced film formation properties, including improved Young’s modulus, tensile strength, and hardness .
Applications De Recherche Scientifique
Methylcarbamoyloxyethyl acrylate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Methacrylic Acid: Similar in structure and used in similar applications.
Butyl Acrylate: Another acrylate used in copolymerization with methylcarbamoyloxyethyl acrylate.
Uniqueness
This compound is unique due to its specific functional groups that allow for enhanced film formation properties and improved mechanical strength in the resulting polymers. Its ability to be synthesized through environmentally friendly methods also sets it apart from other similar compounds .
Propriétés
| 52607-81-5 | |
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
2-(methylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)11-4-5-12-7(10)8-2/h3H,1,4-5H2,2H3,(H,8,10) |
Clé InChI |
QCQXVTVJGLHITJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



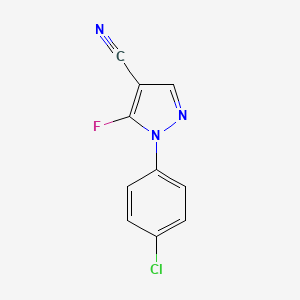
![N'-(4-Chloro-2-methylphenyl)-N-methyl-N-[(trichloromethyl)sulfanyl]methanimidamide](/img/structure/B13750190.png)
